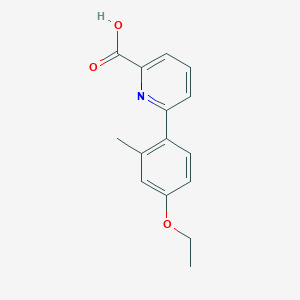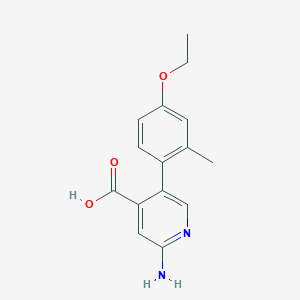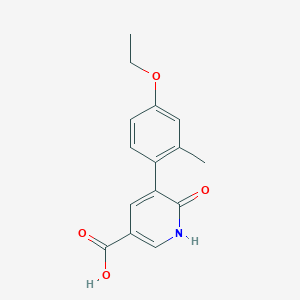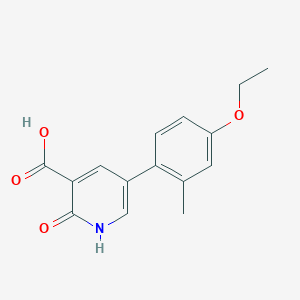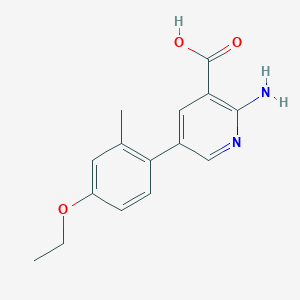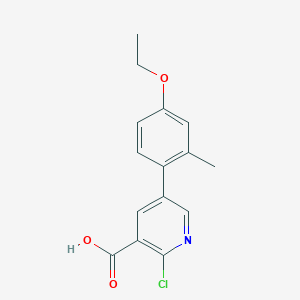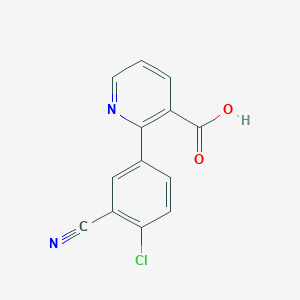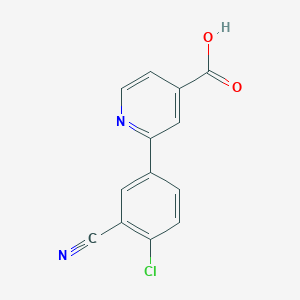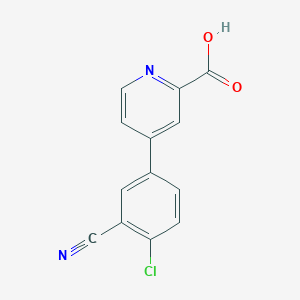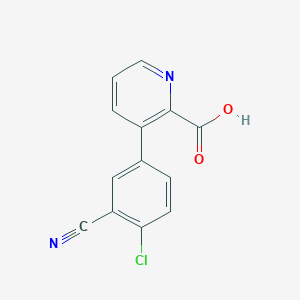
6-(4-Chloro-3-cyanophenyl)picolinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Chloro-3-cyanophenyl)picolinic acid, also known as 6-PCCA, is an organic compound belonging to the picolinic acid family. It is a colorless solid that is soluble in water and organic solvents. 6-PCCA is a versatile molecule that has been used in a variety of fields, including chemistry, biochemistry, and pharmaceuticals.
作用机制
The mechanism of action of 6-(4-Chloro-3-cyanophenyl)picolinic acid, 95% is not fully understood. However, it is known that the compound is capable of forming complexes with metal ions, which can then be used to catalyze a variety of organic reactions. Additionally, 6-(4-Chloro-3-cyanophenyl)picolinic acid, 95% can form complexes with other organic molecules, which can then be used to catalyze a variety of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4-Chloro-3-cyanophenyl)picolinic acid, 95% are not well understood. However, it is known that the compound can form complexes with metal ions, which can then be used to catalyze a variety of reactions. Additionally, 6-(4-Chloro-3-cyanophenyl)picolinic acid, 95% can form complexes with other organic molecules, which can then be used to catalyze a variety of reactions.
实验室实验的优点和局限性
The advantages of using 6-(4-Chloro-3-cyanophenyl)picolinic acid, 95% in laboratory experiments include its low cost, its availability, and its versatility. Additionally, 6-(4-Chloro-3-cyanophenyl)picolinic acid, 95% can be used as a catalyst in a variety of organic reactions, making it useful for a wide range of applications. The main limitation of using 6-(4-Chloro-3-cyanophenyl)picolinic acid, 95% in laboratory experiments is its instability in the presence of moisture and light.
未来方向
There are a number of future directions for 6-(4-Chloro-3-cyanophenyl)picolinic acid, 95% research. These include the development of new synthesis methods for the compound, the exploration of its use in the synthesis of new drugs, the exploration of its use in the synthesis of new organic compounds, and the investigation of its mechanism of action. Additionally, further research into the biochemical and physiological effects of 6-(4-Chloro-3-cyanophenyl)picolinic acid, 95% is needed to fully understand its potential applications.
合成方法
6-(4-Chloro-3-cyanophenyl)picolinic acid, 95% can be synthesized through a variety of methods, including the use of Grignard reagents, the use of aryl halides, and the use of N-chlorosuccinimide (NCS). The Grignard reagent method involves the reaction of 4-chloro-3-cyanophenol with a Grignard reagent in the presence of a base, such as potassium carbonate, to form 6-(4-Chloro-3-cyanophenyl)picolinic acid, 95%. The aryl halide method involves the reaction of 4-chloro-3-cyanophenol with an aryl halide in the presence of a base, such as potassium carbonate, to form 6-(4-Chloro-3-cyanophenyl)picolinic acid, 95%. The NCS method involves the reaction of 4-chloro-3-cyanophenol with NCS in the presence of a base, such as potassium carbonate, to form 6-(4-Chloro-3-cyanophenyl)picolinic acid, 95%.
科学研究应用
6-(4-Chloro-3-cyanophenyl)picolinic acid, 95% has been used in a variety of scientific research applications. It has been used as a pharmaceutical intermediate to synthesize a variety of drugs, such as anti-inflammatory and anti-cancer drugs. It has also been used as a catalyst in organic synthesis and as a ligand in coordination chemistry. Additionally, 6-(4-Chloro-3-cyanophenyl)picolinic acid, 95% has been used as a reagent in the synthesis of a variety of organic compounds, such as amino acids and peptides.
属性
IUPAC Name |
6-(4-chloro-3-cyanophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN2O2/c14-10-5-4-8(6-9(10)7-15)11-2-1-3-12(16-11)13(17)18/h1-6H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGSRJFAJSFGFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CC(=C(C=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

